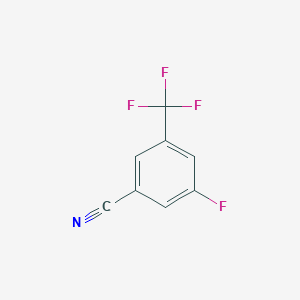
3,3-Dimethyl-1,2,4-cyclopentanetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1,2,4-cyclopentanetrione, also known as dimedone, is a cyclic diketone with the molecular formula C8H12O2. It is widely used in organic synthesis due to its unique structural properties. Dimedone is a yellow crystalline solid with a melting point of 118-120°C and a boiling point of 300°C.
Mécanisme D'action
Dimedone has a unique structural property that allows it to form stable complexes with metal ions such as copper, iron, and nickel. These metal complexes have been extensively studied for their catalytic properties in various organic reactions. The mechanism of action of 3,3-Dimethyl-1,2,4-cyclopentanetrione-metal complexes involves the coordination of the metal ion with the carbonyl groups of 3,3-Dimethyl-1,2,4-cyclopentanetrione, resulting in the activation of the metal center for catalysis.
Effets Biochimiques Et Physiologiques
Dimedone has no known biochemical or physiological effects as it is not used as a drug or medication. However, its metal complexes have been studied for their potential biological activities such as antimicrobial, anticancer, and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Dimedone is a versatile compound that can be easily synthesized and purified. Its unique structural properties make it a valuable building block for organic synthesis. However, its metal complexes can be sensitive to air and moisture, requiring careful handling and storage. In addition, the metal complexes of 3,3-Dimethyl-1,2,4-cyclopentanetrione can be difficult to characterize due to their complex structures and reactivity.
Orientations Futures
For research could include the development of new metal complexes of 3,3-Dimethyl-1,2,4-cyclopentanetrione with improved catalytic properties, the synthesis of novel heterocyclic compounds using 3,3-Dimethyl-1,2,4-cyclopentanetrione as a building block, and the investigation of the biological activities of 3,3-Dimethyl-1,2,4-cyclopentanetrione-metal complexes.
Méthodes De Synthèse
Dimedone can be synthesized by the condensation of acetylacetone with formaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through a series of aldol condensation and dehydration steps, resulting in the formation of 3,3-Dimethyl-1,2,4-cyclopentanetrione. The yield of the reaction is typically high, and the product can be easily purified by recrystallization.
Applications De Recherche Scientifique
Dimedone has been widely used in organic synthesis as a building block for the synthesis of various organic compounds. It is commonly used as a Michael acceptor in Michael addition reactions, as well as in the synthesis of heterocyclic compounds. Dimedone has also been used in the synthesis of natural products such as quinones and alkaloids.
Propriétés
Numéro CAS |
17530-56-2 |
|---|---|
Nom du produit |
3,3-Dimethyl-1,2,4-cyclopentanetrione |
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
3,3-dimethylcyclopentane-1,2,4-trione |
InChI |
InChI=1S/C7H8O3/c1-7(2)5(9)3-4(8)6(7)10/h3H2,1-2H3 |
Clé InChI |
DUZUQSHHUJPSOG-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)CC(=O)C1=O)C |
SMILES canonique |
CC1(C(=O)CC(=O)C1=O)C |
Synonymes |
3,3-Dimethyl-1,2,4-cyclopentanetrione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



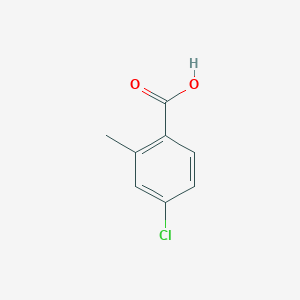
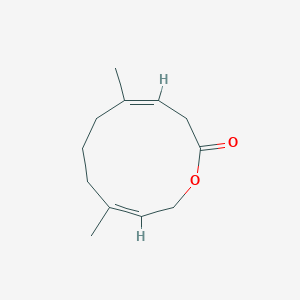
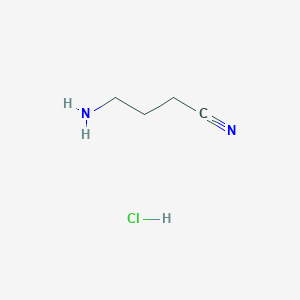
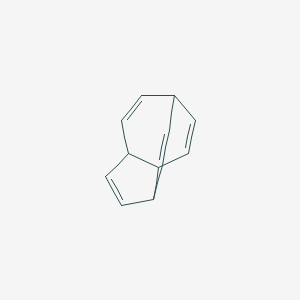
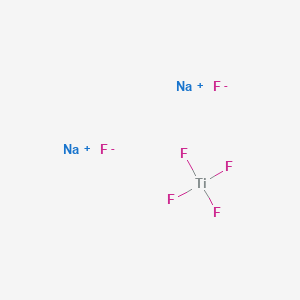
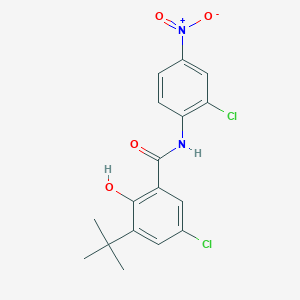
![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
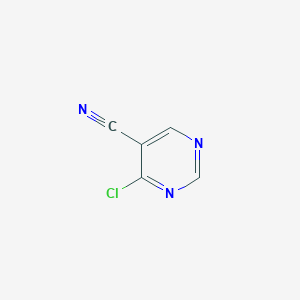
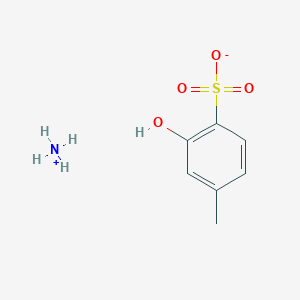
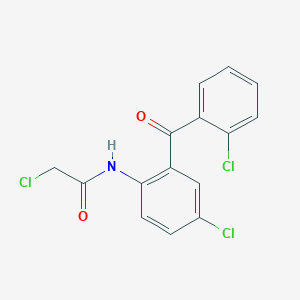
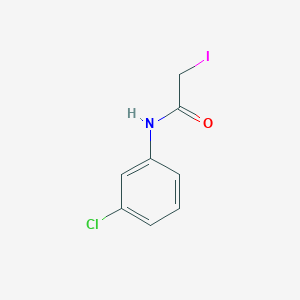
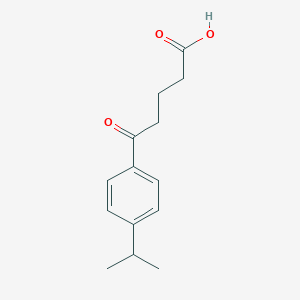
![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)
